2-(Cyclopropanesulfonyl)acetonitrile molecular structure
2-(Cyclopropanesulfonyl)acetonitrile molecular structure
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-(Cyclopropanesulfonyl)acetonitrile
Abstract
2-(Cyclopropanesulfonyl)acetonitrile is a specialized organic molecule that stands at the confluence of three structurally significant functional groups: the strained cyclopropyl ring, the strongly electron-withdrawing sulfonyl group, and the versatile nitrile moiety. This guide provides a comprehensive analysis of its molecular architecture, exploring the unique physicochemical properties and reactivity conferred by each component. We deconstruct the molecule to understand how the combination of these groups results in a highly activated and synthetically useful building block. Furthermore, this whitepaper outlines a robust, proposed synthetic pathway and details the principal reactivity at the α-methylene carbon. The strategic importance of this compound as a scaffold in medicinal chemistry is highlighted, positioning it as a valuable intermediate for the design of next-generation therapeutics with potentially enhanced potency, metabolic stability, and optimized pharmacokinetic profiles.
Introduction: The Convergence of Privileged Scaffolds
In modern drug discovery, the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. The strategic incorporation of specific functional groups can dramatically influence a molecule's biological activity and its absorption, distribution, metabolism, and excretion (ADME) properties. 2-(Cyclopropanesulfonyl)acetonitrile emerges as a molecule of significant interest precisely because it integrates three such high-value motifs.
The cyclopropyl group, once a chemical curiosity, is now a validated tool for enhancing metabolic stability and locking in bioactive conformations.[1][2][3] The sulfonyl group is a key component in numerous approved drugs, acting as a potent hydrogen bond acceptor and a powerful electronic modulator. Lastly, the acetonitrile fragment provides a versatile handle for a wide array of chemical transformations.[4][5]
This technical guide offers a detailed examination of 2-(Cyclopropanesulfonyl)acetonitrile, moving from its fundamental structure to its predicted reactivity and ultimate potential as a strategic building block for complex pharmaceutical agents.
Core Molecular Structure & Physicochemical Properties
The unique reactivity and utility of 2-(Cyclopropanesulfonyl)acetonitrile are direct consequences of its molecular structure. A summary of its key properties is presented below.
Structural and Physical Data Summary
| Property | Value | Reference |
| IUPAC Name | 2-cyclopropylsulfonylacetonitrile | [6] |
| CAS Number | 1349716-02-4 | [6] |
| Chemical Formula | C₅H₇NO₂S | [6] |
| Molecular Weight | 145.18 g/mol | [6] |
| SMILES | C1CC1S(=O)(=O)CC#N | [6] |
| Appearance | Liquid | [6] |
Deconstruction of Constituent Functional Groups
The molecule's properties are best understood by analyzing its three primary components.
The three-membered cyclopropyl ring is far from being a simple saturated carbocycle. Its significant ring strain (approx. 27.5 kcal/mol) endows it with unique electronic and steric characteristics.[1] In medicinal chemistry, it is frequently employed to:
-
Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][2][7]
-
Provide Conformational Rigidity: The planar and rigid nature of the ring can lock a flexible molecule into its bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity for a biological target.[1][2]
-
Modulate Physicochemical Properties: It serves as a valuable bioisosteric replacement for groups like gem-dimethyl or vinyl, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a drug's ADME profile.[1]
The sulfonyl (-SO₂-) group is a powerful electron-withdrawing moiety that profoundly influences the rest of the molecule. Its key roles include:
-
Activation of the Methylene Bridge: It strongly acidifies the adjacent methylene (-CH₂-) protons, making them susceptible to deprotonation by moderate bases. This is the primary driver of the molecule's utility in C-C bond formation.
-
Hydrogen Bond Acceptor: The two oxygen atoms are potent hydrogen bond acceptors, a critical feature for molecular recognition and binding at a protein active site.
-
Chemical Stability: The sulfone linkage is exceptionally stable to a wide range of chemical conditions, ensuring the integrity of the scaffold during subsequent synthetic manipulations.
The acetonitrile group (-CH₂CN) is not merely a terminal functional group; it is an active participant in the molecule's reactivity profile.
-
α-Proton Acidity: Working in concert with the sulfonyl group, the nitrile's electron-withdrawing nature further increases the acidity of the methylene protons.[4]
-
Electrophilic Carbon Center: The carbon atom of the nitrile (C≡N) is polarized and electrophilic, allowing it to react with nucleophiles.[5]
-
Synthetic Versatility: The nitrile group itself is a gateway to other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, making it a highly valuable synthetic intermediate.[5]
Predicted Spectroscopic Profile
While experimental data requires direct acquisition, the structure allows for the prediction of key spectroscopic features:
-
¹H NMR: One would expect complex multiplets in the upfield region (approx. 0.8-1.5 ppm) corresponding to the cyclopropyl protons. A key singlet would appear further downfield for the activated methylene (-CH₂-) protons, with its chemical shift indicative of the strong deshielding from the adjacent sulfonyl and nitrile groups.
-
¹³C NMR: The spectrum would show characteristic signals for the cyclopropyl carbons, the activated methylene carbon, and the quaternary carbon of the nitrile group (typically >110 ppm).
-
IR Spectroscopy: A sharp, intense absorption band around 2240-2260 cm⁻¹ would be a definitive indicator of the C≡N stretch. Strong, characteristic absorptions for the symmetric and asymmetric S=O stretches of the sulfonyl group would be expected around 1120-1150 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Synthesis & Reactivity
The true value of 2-(Cyclopropanesulfonyl)acetonitrile lies in its function as a reactive intermediate. Understanding its synthesis and subsequent reactivity is paramount for its application.
Proposed Synthetic Strategy
A logical and efficient synthesis can be achieved via the nucleophilic substitution of a readily available sulfonyl chloride with an acetonitrile carbanion.
Caption: Proposed two-stage synthetic workflow for 2-(Cyclopropanesulfonyl)acetonitrile.
Experimental Protocol: Synthesis via Nucleophilic Acyl Substitution
-
Preparation of Cyclopropanesulfonyl Chloride: In a flame-dried, nitrogen-purged flask, a solution of cyclopropylmagnesium bromide in THF is cooled to -10 °C.[8] Sulfur dioxide is bubbled through the solution, maintaining the low temperature. The reaction is then warmed to room temperature, and N-chlorosuccinimide (NCS) is added portion-wise to yield cyclopropanesulfonyl chloride.[8] The crude product is typically purified by distillation or used directly.
-
Formation of the Acetonitrile Anion: In a separate dry, inert flask, a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is suspended/dissolved in an anhydrous aprotic solvent (e.g., THF, DMF). Acetonitrile is added dropwise at a reduced temperature (e.g., 0 °C or -78 °C for LDA) to generate the nucleophilic acetonitrile anion (⁻CH₂CN).
-
Coupling Reaction: The freshly prepared cyclopropanesulfonyl chloride from step 1 is added slowly to the solution of the acetonitrile anion. The reaction mixture is stirred, allowing it to gradually warm to room temperature.
-
Workup and Purification: The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure 2-(cyclopropanesulfonyl)acetonitrile.
The Chemistry of the Activated Methylene Bridge
The synthetic power of this molecule stems from the high acidity of the two protons positioned between the sulfonyl and nitrile groups. This allows for facile deprotonation to form a stabilized carbanion, which is an excellent nucleophile.
Caption: Reactivity pathway at the activated α-methylene carbon.
This reactivity enables a host of synthetic transformations, including:
-
Alkylation: Reaction with alkyl halides (R-X) to introduce diverse side chains.
-
Acylation: Reaction with acyl chlorides or anhydrides to form β-keto sulfones.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Applications in Medicinal Chemistry & Drug Development
While 2-(Cyclopropanesulfonyl)acetonitrile is not an end-product therapeutic, it serves as a high-value building block for constructing more elaborate drug candidates. Its structure provides a pre-packaged combination of desirable features.
A Strategic Building Block for Lead Optimization
Drug development professionals can use this molecule to systematically introduce the cyclopropyl-sulfonyl motif into a lead series. This strategy aims to leverage the known benefits of the cyclopropyl group—namely, improving metabolic stability and providing conformational constraint—while the sulfonyl group provides a strong hydrogen-bonding anchor.[7][9] The reactive methylene handle is the key that allows this fragment to be appended to a core scaffold.
Caption: Logical role of the title compound as a strategic fragment in drug design.
This approach is particularly relevant in therapeutic areas where such motifs have proven successful, including inhibitors for proteases, kinases, and other enzymes.[1] The cyclopropylsulfonamide group, for instance, is a crucial component in certain protease inhibitors, contributing significantly to binding affinity and specificity.[1]
Conclusion
2-(Cyclopropanesulfonyl)acetonitrile is more than the sum of its parts. It is a synthetically powerful and strategically designed building block for advanced chemical synthesis. The unique convergence of a metabolically robust cyclopropyl ring, a powerfully activating sulfonyl group, and a synthetically versatile nitrile function creates a reagent of high value for researchers in drug discovery and development. Its ability to serve as a nucleophilic handle for introducing the beneficial cyclopropyl-sulfonyl scaffold into complex molecules makes it a critical tool for lead optimization campaigns aimed at enhancing potency, stability, and overall drug-like properties.
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